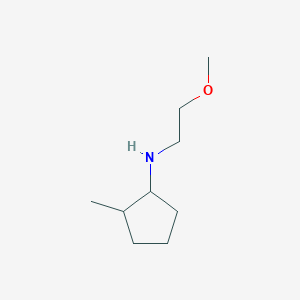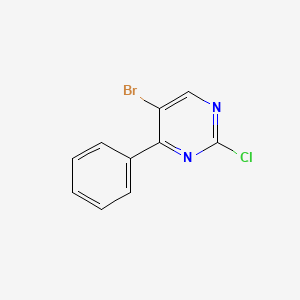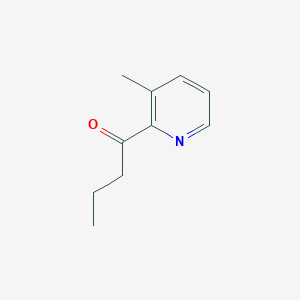
2-Butanoyl-3-picoline
Descripción general
Descripción
2-Butanoyl-3-picoline is an organic compound that belongs to the class of pyridines . It is primarily used as a synthesis intermediate for the production of fine chemicals and pharmaceuticals. The IUPAC name for this compound is 1-(3-methyl-2-pyridinyl)-1-butanone .
Synthesis Analysis
This compound is primarily used as a synthesis intermediate for the production of fine chemicals and pharmaceuticals. It has attracted significant attention due to its versatile applications in various fields of research and industry.Molecular Structure Analysis
The molecular formula of this compound is C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that picoline derivatives can undergo various reactions. For instance, a green process for producing niacin involves the direct air oxidation of picoline .Physical And Chemical Properties Analysis
The molecular weight of this compound is 163.22 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
1. Complex Formation in Organometallic Chemistry
Diorganotin(IV) complexes with picolinic acid and picolinic acid N-oxide, including 2-Butanoyl-3-picoline, are studied for their unique structural properties in organometallic chemistry. These complexes exhibit varying solubility and coordination patterns, revealing insights into molecular interactions and geometry in tin-based compounds (Sandhu & Boparoy, 1991).
2. Synthesis of sec-Butylzinc Complexes
This compound is utilized in the synthesis of sec-Butylzinc complexes. These complexes have been found to exhibit chiral properties, contributing to the understanding of molecular asymmetry and its implications in synthetic chemistry (Lennartsson, Hedström & Håkansson, 2010).
3. Electrochemical Studies
The electrooxidation of 3-picoline, related to this compound, is studied in various organic/water mixed solvents. This research provides important insights into the electrochemical behavior of picolines, which are relevant in the development of electrochemical sensors and processes (Zhang Wei, 2007).
4. Structural Control in Diorganotin Carboxylates
Research on diorganotin compounds of 2-quinaldate and 2-picolinate (related to this compound) highlights the steric control exerted by tin and ligand-bound groups. This research has implications for designing organometallic compounds with specific coordination numbers and supramolecular aggregation properties (Dakternieks et al., 2003).
5. Synthesis of Alkyl Pyridyl Ketones
This compound is a key intermediate in the synthesis of various alkyl pyridyl ketones, which have potential anti-tumor applications. This showcases its role in the development of pharmaceutical compounds (Léon, Garbay‐Jaureguiberry & Roques, 1988).
6. Insights into Aromatic Substitution
Studies on the Emmert reaction involving pyridine and 3-picoline (closely related to this compound) enhance understanding of aromatic substitution mechanisms, crucial for organic synthesis and pharmaceutical development (Abramovitch & Vinutha, 1969).
7. Oxidation Processes in Organic Chemistry
Investigations into the metal-free oxidation of picolines, including compounds similar to this compound, contribute to the development of environmentally friendly and efficient oxidation processes in organic synthesis (Hamano, Nagy & Jensen, 2012).
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPMQBUTISBDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



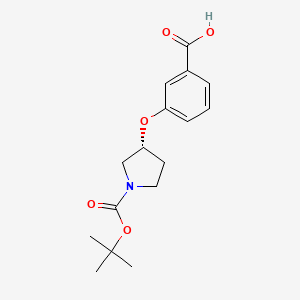
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
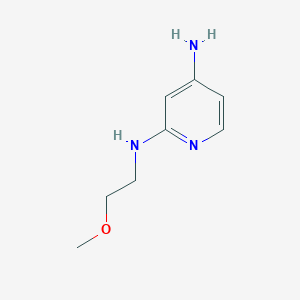
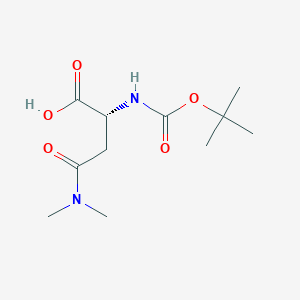
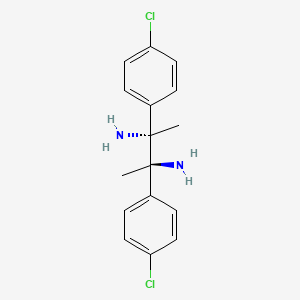
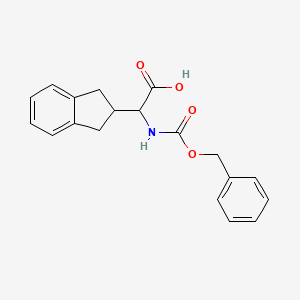
![6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1373921.png)

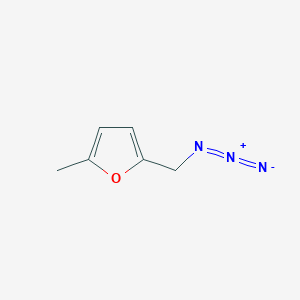
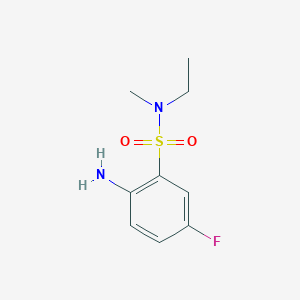
![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)

